molecular formula C22H13ClF2N2O2 B2436349 (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327170-54-6

(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2436349
CAS No.: 1327170-54-6
M. Wt: 410.8
InChI Key: GZEJKGWQIWIATD-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chloroaniline.

    Formation of the Imino Group: The imino group is formed by reacting the intermediate with 3,4-difluorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation by modulating specific biochemical pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 3,4-difluorophenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClF2N2O3, with a molecular weight of 426.84 g/mol. The structure features a chromene core substituted with a 4-chlorophenyl group and a 3,4-difluorophenyl imino group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC23H16ClF2N2O3
Molecular Weight426.84 g/mol
IUPAC NameThis compound
InChI KeyYXGJQWJMGKQZFV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to act as an inhibitor of specific enzymes involved in metabolic processes and cancer progression. For example, studies indicate that chromene derivatives can inhibit the activity of aldose reductase-like proteins, which are implicated in diabetic complications and cancer progression .

Anticancer Activity

Research has demonstrated that derivatives of chromene-3-carboxamide exhibit significant anticancer properties. A study found that certain chromene derivatives can inhibit the activity of AKR1B10, an enzyme associated with tumor growth, with an IC50 value as low as 0.8 µM . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

Antioxidant Properties

Chromene compounds have also been evaluated for their antioxidant capabilities. The presence of electron-withdrawing groups like fluorine enhances their ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies indicate that some chromene derivatives possess antimicrobial properties. These compounds can inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes .

Case Studies

  • Inhibition of AKR1B10 : A virtual screening approach identified several chromene derivatives as potent inhibitors of AKR1B10. The most effective compound showed a K(i) value of 2.7 nM against this target .
  • Antioxidant Evaluation : A series of chromene derivatives were tested for their antioxidant activity using DPPH and ABTS assays. Results indicated that compounds with higher fluorine substitution exhibited superior scavenging activities compared to their unsubstituted counterparts .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-difluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O2/c23-14-5-7-15(8-6-14)26-21(28)17-11-13-3-1-2-4-20(13)29-22(17)27-16-9-10-18(24)19(25)12-16/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEJKGWQIWIATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.